molecular formula C22H23NO5 B2443763 3-(2-methoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946385-22-4

3-(2-methoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2443763
CAS No.: 946385-22-4
M. Wt: 381.428
InChI Key: GQAMMIUWAWGGGG-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.428. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-methoxyphenyl)-9-(3-methoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-25-11-5-10-23-12-17-20(28-14-23)9-8-16-21(24)18(13-27-22(16)17)15-6-3-4-7-19(15)26-2/h3-4,6-9,13H,5,10-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAMMIUWAWGGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes a chromeno[8,7-e][1,3]oxazine core, which is known for its diverse biological activities. The presence of methoxy groups on the phenyl and propyl chains may enhance its lipophilicity and modulate its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃
Molecular Weight309.35 g/mol
Melting PointNot available
SolubilityLikely soluble in organic solvents

Antidepressant-like Activity

Research into similar compounds has shown promising antidepressant-like effects. For instance, derivatives of N-(2-methoxyphenyl)piperazine have demonstrated significant affinity for serotonin receptors (5-HT1A and 5-HT7) and exhibited antidepressant-like activity in animal models (tail suspension test) . Given the structural similarities, it is plausible that 3-(2-methoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one may exert similar effects through modulation of serotonergic pathways.

Antioxidant Properties

Compounds with chromene structures have been reported to exhibit antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including neurodegenerative disorders . The methoxy groups may enhance these properties by stabilizing free radicals.

Neuroprotective Effects

The neuroprotective potential of related compounds has been documented. For example, certain oxazine derivatives have shown protective effects against neuronal damage induced by oxidative stress . This suggests that the compound might also possess neuroprotective properties, potentially making it a candidate for further investigation in neurodegenerative disease models.

Study on Related Compounds

A study evaluated several derivatives of chromeno-oxazine compounds for their biological activities, including their effects on neurotransmitter systems and cellular models of oxidative stress. The results indicated that modifications to the methoxy groups significantly affected their activity profiles .

Pharmacological Evaluation

In a pharmacological evaluation of structurally similar compounds, researchers found that specific substitutions influenced binding affinities at various receptors. This highlights the importance of structural optimization in developing effective therapeutic agents .

Scientific Research Applications

Anticancer Applications

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. Studies have demonstrated its ability to inhibit cell growth and induce apoptosis in malignant cells.

Table 1: Anticancer Activity Data

Cancer TypeCell LineIC₅₀ (µM)Sensitivity
LeukemiaK56212.5High
Breast CancerMDA-MB-46815.0Moderate
Non-Small Cell Lung CancerA54920.0Low
Colon CancerHCT11630.0Low

These findings suggest that modifications to the compound's structure can enhance its effectiveness against specific cancer types. The presence of methoxy groups is believed to improve its lipophilicity and cellular uptake.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Utilizing the DPPH radical scavenging assay, researchers have evaluated its ability to neutralize free radicals.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (IC₅₀)Comparison to Ascorbic Acid
3-(2-methoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-oneTBDTBD
Ascorbic Acid0.5 mMReference

Preliminary results indicate that this compound may exhibit radical scavenging activity comparable to established antioxidants.

Case Studies

A notable study conducted by the National Cancer Institute tested various compounds for their antitumor activity across a panel of 60 different cancer cell lines. The results indicated that this compound showed promising antineoplastic activity, particularly against leukemia and breast cancer cells.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

Compound X is synthesized via multicomponent reactions (MCRs), which enable efficient construction of its heterocyclic framework. A representative method involves:

  • Step 1 : Condensation of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate with 3-methoxypropylamine under reflux in ethanol to form an enamine intermediate1.

  • Step 2 : Cyclization with 2-methoxyphenyl isocyanate in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂), yielding the chromeno-oxazine core2.

  • Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity1.

Electrophilic Substitution Reactions

The methoxyphenyl and chromeno rings in Compound X undergo electrophilic substitution, particularly at electron-rich positions:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the para position of the methoxyphenyl ring. Yield: 72%2.

  • Sulfonation : Treatment with SO₃/H₂SO₄ produces sulfonic acid derivatives, enhancing water solubility for biological testing2.

Table 2: Electrophilic Substitution Outcomes

Reaction TypeReagentsPosition ModifiedProduct Application
NitrationHNO₃/H₂SO₄C-2 (Phenyl)Intermediate for amines
HalogenationCl₂/FeCl₃C-7 (Chromeno)Anticancer derivatives
SulfonationSO₃/H₂SO₄C-4 (Oxazine)Solubility enhancement

Nucleophilic Additions and Ring-Opening

The oxazine ring in Compound X is susceptible to nucleophilic attack:

  • Hydrolysis : Treatment with aqueous NaOH opens the oxazine ring, forming a diol intermediate. This reaction is reversible under acidic conditions2.

  • Grignard Reagents : Reacts with RMgX (R = Me, Et) to alkylate the oxazine nitrogen, producing N-substituted derivatives3.

Mechanistic Insight:

Oxazine+ROHBaseDiol+NH3\text{Oxazine} + \text{ROH} \xrightarrow{\text{Base}} \text{Diol} + \text{NH}_3 \uparrow

This pathway is critical for generating bioactive metabolites2.

Oxidation and Reduction

  • Oxidation : Using KMnO₄ in acidic conditions oxidizes the dihydrochromeno moiety to a fully aromatic chromone system, altering UV absorption properties (λ_max shift from 320 nm to 350 nm)3.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazine ring to a secondary amine, enhancing flexibility for receptor binding2.

Table 3: Redox Behavior

ProcessReagents/ConditionsStructural ChangeBiological Impact
OxidationKMnO₄/H₂SO₄Dihydro → AromaticIncreased photostability
ReductionH₂ (1 atm)/Pd-C (10 mol%)Oxazine → PiperidineImproved bioavailability

Comparative Reactivity with Analogues

Compound X exhibits distinct reactivity compared to structurally similar derivatives due to its 3-methoxypropyl substituent:

Table 4: Reactivity Comparison

CompoundKey Functional GroupDominant Reaction
Compound X 3-MethoxypropylNucleophilic ring-opening
3-(2-Methoxyphenyl)-9-(THF-methyl) 4TetrahydrofuranElectrophilic substitution
2-Trifluoromethyl analogue 3CF₃Hydrolysis resistance

Q & A

Q. What are the common synthetic routes for constructing the chromeno-oxazinone core in this compound?

The chromeno-oxazinone framework is typically synthesized via Pechmann condensation to form the chromene moiety, followed by oxazine ring cyclization using reagents like urea or thiourea derivatives under acidic or thermal conditions. Key intermediates include substituted coumarins and amine-bearing precursors. Reaction optimization (e.g., solvent choice, catalysts like p-toluenesulfonic acid) is critical for achieving yields >70% . Post-synthetic modifications, such as alkylation or methoxy group introduction, are performed to add substituents like the 3-methoxypropyl chain .

Q. How is structural validation performed for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and ring connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves stereochemistry and bond angles, particularly for the fused chromeno-oxazinone system. For example, methoxy group orientations are confirmed via NOESY correlations .

Q. What preliminary biological assays are recommended for initial activity screening?

Standard assays include:

  • Cytotoxicity testing (e.g., MTT assay on cancer cell lines like HeLa or MCF-7).
  • Antimicrobial screening (disc diffusion against Gram-positive/negative bacteria).
  • Enzyme inhibition studies (e.g., cyclooxygenase-2 or kinase assays) due to structural similarity to bioactive chromene derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during methoxypropyl group introduction be addressed?

Regioselective alkylation at the N9 position is achieved using phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic solvent systems (H₂O/CH₂Cl₂). Temperature control (<40°C) minimizes side reactions. Computational modeling (DFT) predicts reactive sites by analyzing electron density distribution on the oxazinone nitrogen .

Q. What strategies resolve contradictory data in biological activity reports?

Discrepancies in IC₅₀ values may arise from variations in:

  • Solubility : Use of DMSO vs. β-cyclodextrin for aqueous delivery.
  • Assay conditions : Standardize ATP levels in kinase assays or serum concentrations in cell cultures. Comparative studies with structural analogs (e.g., 4-chlorophenyl vs. 2-methoxyphenyl derivatives) isolate substituent-specific effects .

Q. How is the compound’s metabolic stability evaluated in preclinical studies?

  • Microsomal assays (human liver microsomes + NADPH) identify primary metabolites via LC-MS.
  • CYP450 inhibition screening assesses drug-drug interaction risks.
  • Plasma protein binding (ultrafiltration/HPLC) quantifies free fraction availability. The 3-methoxypropyl group enhances metabolic stability compared to shorter alkyl chains .

Methodological Considerations

Q. What analytical techniques quantify purity and degradation products?

  • HPLC-DAD/ELSD with C18 columns (acetonitrile/water gradient) detects impurities <0.1%.
  • Forced degradation studies (heat, light, pH extremes) identify labile sites. The oxazinone ring is prone to hydrolysis under acidic conditions, requiring stabilizers like citrate buffers .

Q. How are computational methods applied to predict SAR?

  • Molecular docking (AutoDock Vina) models interactions with targets like COX-2 or EGFR.
  • QSAR models correlate substituent hydrophobicity (ClogP) with antibacterial potency.
  • MD simulations (>100 ns) assess conformational stability in lipid bilayers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.